![molecular formula C10H19NO4 B134498 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid CAS No. 521286-38-4](/img/structure/B134498.png)
2-([(Tert-butoxy)carbonyl]amino)pentanoic acid
Overview
Description
2-([(Tert-butoxy)carbonyl]amino)pentanoic acid is a synthetic amino acid derivative widely employed as a building block in peptide synthesis and medicinal chemistry. Its structure consists of a pentanoic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group at the C2 position. The Boc group serves as a temporary protective moiety for amines, offering stability under basic and nucleophilic conditions while being selectively removable under acidic conditions (e.g., trifluoroacetic acid) . This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protection strategies are critical .
Key structural features include:
- Molecular formula: C₁₁H₂₁NO₄ (varies with substituents).
- Stereochemistry: Often synthesized in the (S)-enantiomeric form to mimic natural amino acids, though racemic and other configurations exist .
- Functional versatility: The pentanoic acid chain allows for further functionalization at the C5 position, enabling applications in drug discovery and material science .
Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . Efflux pumps are proteins located in the cell membrane and are responsible for removing toxic substances and antibiotics out of the cell, contributing to antibiotic resistance in many bacterial strains.
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)pentanoic acid, also known as Boc-norvaline, is a derivative of the amino acid valine. It is primarily utilized in peptide synthesis due to its protective group, which plays a crucial role in maintaining the integrity of amino groups during chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and applications in research.
- Molecular Formula : C10H19NO4
- Molecular Weight : 219.27 g/mol
- CAS Number : 144701-21-3
The primary function of this compound is to act as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions, allowing for further chemical modifications or peptide bond formations. This property is essential in solid-phase peptide synthesis (SPPS), where the protection and subsequent deprotection of amino acids are critical for successful peptide assembly.
Biological Activity
-
Peptide Synthesis :
- The compound is extensively used in the synthesis of peptides and proteins, facilitating the introduction of specific amino acids into peptide chains without unwanted side reactions.
- It allows for the formation of stable intermediates during synthesis, which can be crucial for achieving desired peptide structures.
-
Cellular Effects :
- Research indicates that similar compounds can form hydrogel scaffolds that support three-dimensional cell cultures, enhancing cellular interactions and mimicking physiological environments .
- Studies on related derivatives have shown potential anti-cancer properties by inducing apoptosis in cancer cells through modulation of cellular pathways .
-
Pharmacological Applications :
- The compound has been investigated for its role in drug development, particularly in creating peptide-based therapeutics. Its ability to stabilize peptides increases their efficacy and stability in biological systems .
- In animal models, derivatives of norvaline have demonstrated effects such as lowering blood pressure and influencing metabolic pathways related to amino acid metabolism .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
A study evaluated the effects of Boc-norvaline derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis by disrupting mitochondrial function and activating caspase pathways. The specific mechanism involved alterations in reactive oxygen species (ROS) levels, leading to increased oxidative stress within cancer cells.
Table 2: Anticancer Activity Overview
Compound | Cell Line Tested | Mechanism of Action | IC50 (µM) |
---|---|---|---|
Boc-norvaline derivative | HeLa (cervical cancer) | Induction of apoptosis via ROS | 15 |
Fmoc-norvaline | MCF-7 (breast cancer) | Caspase activation | 20 |
Scientific Research Applications
Drug Development
The compound has been utilized in the synthesis of various pharmaceutical agents. Notably, it has been incorporated into growth hormone secretagogues (GHS), leading to the development of new analogs with enhanced potency and improved pharmacokinetic properties. For instance, the incorporation of Boc-D-Orn(Boc)-OH into GHS compounds resulted in analogs that exhibited significantly increased in vitro activity and better efficacy in vivo in rat models .
Antibiotic Potentiation
Recent studies have highlighted the role of 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid as an antibiotic potentiator. It has been shown to enhance the activity of antibiotics such as clarithromycin against resistant strains of E. coli. In particular, derivatives of this compound have demonstrated a remarkable ability to lower the minimum inhibitory concentration (MIC) of clarithromycin by up to 512-fold . This suggests that the compound may facilitate better treatment outcomes for bacterial infections by overcoming resistance mechanisms.
Peptide Synthesis
In peptide chemistry, Boc-D-Orn(Boc)-OH serves as a valuable intermediate for synthesizing peptides and proteins. The Boc protecting group allows for selective deprotection during peptide synthesis, enabling the formation of complex structures necessary for biological activity . This application is critical in developing therapeutic peptides that can modulate biological processes.
Case Study 1: Growth Hormone Secretagogues
- Objective : To evaluate the efficacy of new GHS analogs incorporating Boc-D-Orn(Boc)-OH.
- Findings : The study demonstrated that these analogs not only had increased potency but also exhibited favorable pharmacokinetic profiles compared to existing GHSs, indicating potential for clinical use in growth hormone deficiencies .
Case Study 2: Antibiotic Potentiation
- Objective : Assess the impact of Boc-D-Orn(Boc)-OH on clarithromycin's effectiveness against resistant bacterial strains.
- Results : The compound significantly reduced MIC values, suggesting it could be used alongside traditional antibiotics to enhance their effectiveness against resistant bacteria .
Data Tables
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to regenerate the free amine. Common methods include:
Reagents and Conditions
Reagent | Solvent | Temperature | Time | Yield (%) | Source |
---|---|---|---|---|---|
Trifluoroacetic acid (TFA) | Dichloromethane | 25°C | 2–4 h | 85–92 | |
HCl (4 M in dioxane) | Methanol | 0°C → 25°C | 1 h | 78–85 | |
HBr (33% in acetic acid) | Acetic acid | 25°C | 30 min | 90–95 |
Mechanism :
-
Protonation of the Boc carbonyl oxygen weakens the tert-butyl ester bond.
-
Cleavage releases CO₂ and forms the free amine.
Applications :
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation.
Reagents and Performance
Coupling Reagent | Base | Solvent | Reaction Time | Yield (%) | Purity | Source |
---|---|---|---|---|---|---|
DCC/DMAP | None | THF | 12 h | 72 | 90% | |
HATU | DIPEA | DMF | 2 h | 88 | 95% | |
N,N′-Diethylene-N′′-chloroethyl thiophosphoramide | None | Ionic liquid | 15 min | 94 | 98% |
Key Findings :
-
HATU/DIPEA in DMF achieves high yields but requires anhydrous conditions .
-
Thiophosphoramide reagents enable rapid coupling in ionic liquids without base .
Substitution Reactions
The Boc-protected amine can undergo nucleophilic substitution under specific conditions.
Examples :
Nucleophile | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
Benzyl chloride | K₂CO₃ | N-Benzyl derivative | 65 | |
Allyl bromide | NaH | Allylated Boc-amino acid | 58 |
Limitations :
Oxidation and Reduction
Controlled redox reactions modify the backbone or side chains.
Oxidation :
Target Site | Reagent | Product | Yield (%) | Source |
---|---|---|---|---|
α-Carbon | KMnO₄ (pH 7) | 2-Oxo derivative | 40 |
Reduction :
Reagent | Product | Yield (%) | Source |
---|---|---|---|
LiAlH₄ | Boc-protected aminopentanol | 75 |
Stability Under Basic Conditions
The Boc group resists hydrolysis in basic media (pH ≤ 10), enabling orthogonal protection strategies .
Comparative Reactivity with Analogues
Compound | Reactivity with TFA | Coupling Efficiency | Stability in Base |
---|---|---|---|
2-([Boc]amino)pentanoic acid | High | 88% (HATU) | Stable |
Boc-protected valine | Moderate | 82% (HATU) | Stable |
Boc-Ornithine tert-butyl ester | High | 78% (DCC) | Moderate |
Q & A
Q. Basic: How can researchers optimize the synthesis of 2-([(Tert-butoxy)carbonyl]amino)pentanoic acid to improve yield and purity?
Answer:
Optimization involves adjusting reaction conditions such as solvent choice (e.g., dichloromethane for Boc protection), temperature control (0–25°C), and stoichiometric ratios of reagents (e.g., tert-butyl dicarbonate). Post-synthesis purification via recrystallization in ethyl acetate/hexane mixtures or preparative HPLC is critical. Validation using H NMR and C NMR ensures structural integrity, as demonstrated in carbamate synthesis workflows . Monitoring reaction progress with TLC (Rf ~0.3 in 5:1 CHCl:MeOH) helps minimize byproducts.
Q. Basic: What chromatographic methods are effective for purifying this compound?
Answer:
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is preferred for high-purity isolation (>95%). Alternatively, flash chromatography with silica gel and eluents like 3:7 ethyl acetate/hexane can separate Boc-protected intermediates. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, as validated in studies of related tert-butoxycarbonyl amino acids .
Q. Advanced: How can researchers ensure enantiomeric purity during the synthesis of chiral derivatives of this compound?
Answer:
Enantiomeric purity is achieved using chiral auxiliaries or asymmetric catalysis. For example, L-proline-derived catalysts induce stereoselectivity in α-amination reactions. Chiral HPLC or polarimetry (specific rotation [α] ≈ +15° in methanol) confirms purity. Evidence from chiral Boc-protected amino acid syntheses highlights the importance of kinetic resolution during crystallization .
Q. Advanced: What are the decomposition pathways of this compound under acidic or basic conditions?
Answer:
The Boc group is acid-labile, cleaving under trifluoroacetic acid (TFA) or HCl/dioxane to yield the free amine. Under basic conditions (pH >10), ester hydrolysis may occur, degrading the pentanoic acid backbone. Stability studies recommend storage at –20°C in inert atmospheres to prevent moisture-induced decomposition .
Q. Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?
Answer:
Discrepancies arise from polymorphic forms or impurities. Replicate synthesis using standardized protocols (e.g., ICH guidelines) and characterize via differential scanning calorimetry (DSC) to identify melting endotherms. Cross-validate solubility data (e.g., in DMSO or water) using gravimetric analysis, as physical properties are often batch-dependent .
Q. Application: How is this compound utilized as a building block in peptidomimetic or glycoconjugate synthesis?
Answer:
The Boc-protected amino acid serves as a key intermediate in solid-phase peptide synthesis (SPPS). For example, it is coupled to resin-bound peptides using HBTU/DIPEA activation. In glycoconjugates, the carboxylic acid moiety is esterified with glycosyl donors, enabling studies on bacterial peptidoglycan remodeling .
Q. Analytical Characterization: What advanced techniques validate the structural and functional integrity of this compound?
Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight (theoretical [M+H] = 246.24). H NMR (δ 1.4 ppm for tert-butyl group) and IR (C=O stretch at ~1700 cm) verify functional groups. For stability, accelerated degradation studies (40°C/75% RH) monitored by LC-MS identify hydrolytic byproducts .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The Boc-protected pentanoic acid framework is highly modular. Below is a comparative analysis of key analogs:
Key Observations :
- Polarity and solubility : Compounds with heterocyclic substituents (e.g., dioxolane, pyridinyl) exhibit higher solubility in polar solvents compared to alkyl or aromatic variants .
- Stereochemical impact: Enantiopure (S)-forms are preferred for biological applications to ensure compatibility with enzymatic systems, whereas racemic mixtures are used in non-chiral syntheses .
- Functional group reactivity : Thioether (methylsulfanyl) and nitro groups enable site-specific modifications, such as cross-coupling or reduction reactions .
Comparison of Protecting Groups
The choice of protecting group significantly influences synthetic utility:
Key Differences :
- Orthogonal protection : Boc and Fmoc are often used together in SPPS for sequential deprotection .
- Yield and purity : Boc-protected compounds generally achieve higher yields (e.g., 85–98% in Fmoc analogs ) due to milder deprotection conditions.
Research Findings and Data
Stability and Reactivity
Preparation Methods
Boc Protection Using Di-tert-Butyl Dicarbonate (Boc₂O)
Standard Laboratory Synthesis
The most widely adopted method involves reacting norvaline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This one-step protection strategy proceeds via nucleophilic acyl substitution, where the amino group attacks the electrophilic carbonyl carbon of Boc₂O.
Typical Reaction Conditions:
Example Protocol (Adapted from CN101508654B ):
-
Dissolve 2-aminopentanoic acid (20 mmol) in acetone (40 mL) and water (20 mL).
-
Add triethylamine (1.5 equivalents) under ice-cooling.
-
Introduce Boc₂O (1.1 equivalents) dropwise and stir at 25°C for 4 hours.
-
Acidify with HCl (pH 2–3), extract with ethyl acetate, and crystallize using petroleum ether .
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency:
Solvent System | Base | Yield (%) | Reaction Time (h) | Source |
---|---|---|---|---|
Acetone/water (2:1) | Triethylamine | 93 | 4 | |
Dichloromethane | NaHCO₃ | 88 | 3 | |
Tetrahydrofuran | DMAP | 78 | 6 |
Polar aprotic solvents like acetone enhance Boc₂O solubility, while aqueous phases aid in byproduct removal. Triethylamine outperforms inorganic bases due to its superior nucleophilicity .
Alternative Protecting Methods
Boc-ON (Benzotriazolyloxycarbonyl) as an Alternative Reagent
Boc-ON (2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile) offers a milder alternative for acid-sensitive substrates. This reagent minimizes racemization and is compatible with sterically hindered amines.
Procedure:
-
Suspend norvaline (1 equivalent) in dimethylformamide (DMF).
-
Add Boc-ON (1.2 equivalents) and N-methylmorpholine (1.5 equivalents).
-
Stir at 0°C for 1 hour, then isolate via aqueous workup .
Yield: 80–85% .
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented continuous-flow microreactor system achieves this by precisely controlling reaction parameters:
Key Features:
-
Reactors: Two-step cascade system for Boc protection and crystallization .
-
Throughput: 50 kg/day with >90% purity.
Advantages Over Batch Processes:
Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethyl acetate/petroleum ether (1:2), yielding white crystalline solids .
Chromatographic Methods
Ion-exchange chromatography (e.g., Dowex 50WX8 resin) removes unreacted starting materials, achieving >99% purity .
Analytical Data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 4.20 (m, 1H, α-CH), 5.15 (d, 1H, NH) .
-
HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient) .
Comparative Analysis of Methods
Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
---|---|---|---|---|
Boc₂O/Et₃N | 93 | 98 | High | 120 |
Boc-ON/NMM | 85 | 97 | Moderate | 180 |
Continuous Flow | 95 | 99 | Industrial | 90 |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INWOAUUPYIXDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20307083 | |
Record name | 2-tert-Butoxycarbonylamino-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57521-85-4, 53308-95-5, 521286-38-4 | |
Record name | NSC343953 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343953 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC186911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-tert-Butoxycarbonylamino-pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20307083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.